molecular formula C8H9BrN2 B581257 4-Bromo-N-cyclopropylpyridin-2-amine CAS No. 1209458-84-3

4-Bromo-N-cyclopropylpyridin-2-amine

Cat. No.: B581257
CAS No.: 1209458-84-3
M. Wt: 213.078
InChI Key: ODLZYUOHICTMRF-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropylpyridin-2-amine is a chemical compound belonging to the class of pyridine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C8H9BrN2, and it has a molecular weight of 213.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropylpyridin-2-amine typically involves the bromination of N-cyclopropylpyridin-2-amine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-cyclopropylpyridin-2-amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various coupling reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .

Comparison with Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: Another brominated compound with potential biological activity.

    N-Cyclopropylpyridin-2-amine: The non-brominated analog of 4-Bromo-N-cyclopropylpyridin-2-amine.

    Other Pyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.

Uniqueness: this compound is unique due to its specific bromination pattern and the presence of a cyclopropyl group. These structural features may confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-bromo-N-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLZYUOHICTMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682475
Record name 4-Bromo-N-cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-84-3
Record name 4-Bromo-N-cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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